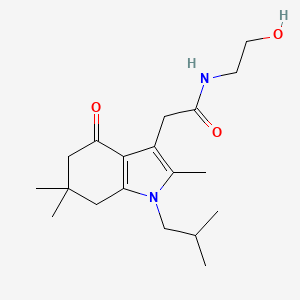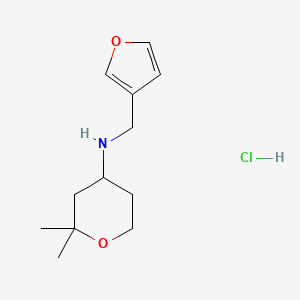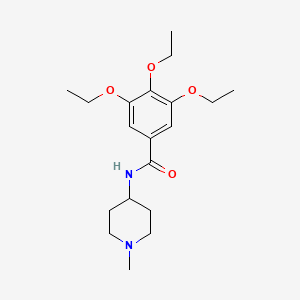![molecular formula C15H23NO B5137876 N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine](/img/structure/B5137876.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine, also known as MPAC, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties and potential applications. In
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine has also been studied for its potential use as a biomarker for the detection of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It has also been found to interact with various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. These interactions are thought to contribute to the analgesic and anticonvulsant effects of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation and pain perception. N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine has also been found to decrease the levels of inflammatory cytokines in the body, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine in lab experiments is its unique properties and potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine in lab experiments is its potential toxicity. It has been found to have toxic effects on the liver and kidneys, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine. It has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the potential biomarker properties of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine for the detection of neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine in the field of medicinal chemistry.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine is a synthetic compound that has been used in various scientific research studies due to its unique properties and potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine involves a multi-step process that includes the reaction of 4-methoxyphenylacetone with isobutyraldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with cyclopentanone to yield N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine. The purity and yield of N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine can be improved by using various purification techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-5-3-4-6-14)11-13-7-9-15(17-2)10-8-13/h7-10,12,14,16H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVFFWLIVKFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)


![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)